molecular formula C14H19ClN2 B13725574 2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride CAS No. 1170079-61-4

2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride

Cat. No.: B13725574
CAS No.: 1170079-61-4
M. Wt: 250.77 g/mol
InChI Key: PZLRUTPFVFSZLN-UHFFFAOYSA-N
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Description

2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar properties but lacking the additional methyl and propyl groups.

    5,7-Dimethylquinoline: Another related compound with methyl groups at positions 5 and 7 but without the amino and propyl groups.

    3-Propylquinoline: A compound with a propyl group at position 3 but lacking the amino and methyl groups.

Uniqueness

2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1170079-61-4

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

5,7-dimethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-10(3)6-9(2)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H

InChI Key

PZLRUTPFVFSZLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C(C=C2N=C1N)C)C.Cl

Origin of Product

United States

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